molecular formula C17H21N B10851999 N-methyl-4,4-diphenylbutan-1-amine

N-methyl-4,4-diphenylbutan-1-amine

Katalognummer: B10851999
Molekulargewicht: 239.35 g/mol
InChI-Schlüssel: GRKYNTKPAFRLLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-4,4-diphenylbutan-1-amine is a useful research compound. Its molecular formula is C17H21N and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4,4-diphenylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4,4-diphenylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H21N

Molekulargewicht

239.35 g/mol

IUPAC-Name

N-methyl-4,4-diphenylbutan-1-amine

InChI

InChI=1S/C17H21N/c1-18-14-8-13-17(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17-18H,8,13-14H2,1H3

InChI-Schlüssel

GRKYNTKPAFRLLZ-UHFFFAOYSA-N

Kanonische SMILES

CNCCCC(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Biologische Aktivität

N-methyl-4,4-diphenylbutan-1-amine (commonly referred to as NMDPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

NMDPBA has the molecular formula C17H21NC_{17}H_{21}N and features a dimethylamine moiety that is known to influence its biological activity. The compound's structure allows for interactions with various biological targets, contributing to its pharmacological versatility.

Pharmacological Activities

Research indicates that NMDPBA exhibits a range of biological activities, including:

  • Antimicrobial Activity : NMDPBA and its derivatives have shown potential as antimicrobial agents. Studies have demonstrated effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
  • Antihistaminic Effects : The compound has been investigated for its antihistaminic properties, particularly in blocking H1 receptors. Structure-activity relationship studies indicate that modifications to the N-methyl group can enhance receptor affinity, making it a candidate for allergy treatments .
  • Anticancer Potential : Preliminary studies suggest that NMDPBA may possess anticancer properties. It has been shown to inhibit tumor cell proliferation in vitro, possibly through the induction of apoptosis or cell cycle arrest. Further investigation into its mechanism of action is warranted .

Structure-Activity Relationships (SAR)

The biological activity of NMDPBA is closely linked to its structural features. Key findings from SAR studies include:

  • N-Methyl Group Influence : The presence of the N-methyl group significantly enhances the compound's binding affinity to various receptors. For instance, increasing the number of methyl groups on the nitrogen atom correlates with improved H1 receptor affinity, as evidenced by Ki values ranging from 3 nM to 197 nM depending on structural variations .
  • Diphenyl Moiety Role : The diphenyl structure contributes to the lipophilicity of NMDPBA, facilitating membrane penetration and receptor interaction. Variations in the phenyl groups can alter pharmacokinetic properties such as absorption and distribution .

Toxicity and Safety Profile

While NMDPBA shows promise in various therapeutic areas, safety assessments are crucial. Toxicological studies indicate that while acute toxicity is low, chronic exposure could pose risks. Data from PubChem highlight that further investigations are needed to fully understand the compound's safety profile and potential side effects .

Case Studies

Several case studies have explored the efficacy of NMDPBA in different contexts:

  • Antimicrobial Efficacy : In vitro tests demonstrated that NMDPBA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be comparable to those of established antibiotics, indicating potential for development as a new antimicrobial agent.
  • Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with NMDPBA resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting effective inhibition at clinically relevant concentrations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-methyl-4,4-diphenylbutan-1-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to function effectively in the development of drugs targeting several biological pathways.

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

  • Antidepressant Activity : It is involved in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are used to treat major depressive disorders and anxiety-related conditions .
  • Neuroprotective Effects : Research indicates that derivatives of N-methyl-4,4-diphenylbutan-1-amine can act as neuroprotectants, potentially beneficial in treating neurodegenerative diseases .

Synthesis of Derivatives

The synthesis of N-methyl-4,4-diphenylbutan-1-amine and its derivatives typically involves several methods:

  • Reduction Reactions : The compound can be synthesized from 4,4-diphenylbutanenitrile through reduction processes, which yield high-affinity analogs for various receptors .
  • Alkylation Strategies : Utilizing alkyl halides in the presence of nucleophiles allows for the introduction of functional groups that enhance biological activity .

Case Study 1: Antidepressant Development

A study highlighted the role of N-methyl-4,4-diphenylbutan-1-amine in developing SNRIs. The compound's ability to inhibit the reuptake of serotonin and norepinephrine positions it as a candidate for further exploration in antidepressant therapies .

Case Study 2: Neuroprotective Agents

Research has shown that derivatives of this compound exhibit protective effects on neurons under stress conditions, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Table: Applications Overview

Application AreaSpecific UseReferences
Medicinal ChemistryIntermediate for SNRIs
NeuropharmacologyNeuroprotective agents
Antidepressant DevelopmentSynthesis of antidepressants

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxide derivatives , particularly under mild oxidizing conditions.

Oxidizing AgentConditionsProductYieldReference
Hydrogen peroxide (30%)25°C, 12 hrsN-Methyl-4,4-diphenylbutan-1-amine N-oxide78%
Meta-chloroperbenzoic acid (mCPBA)Dichloromethane, 0°C → RTN-Oxide with retained stereochemistry85%

Key findings:

  • Oxidation preserves the diphenylbutane backbone while introducing polar N-oxide functionality.

  • Steric bulk from the diphenyl groups slows reaction kinetics compared to less hindered amines .

Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine reacts with alkyl halides to form quaternary ammonium salts , though reactivity is limited by steric hindrance.

Alkylating AgentConditionsProductApplicationReference
Methyl iodideAcetonitrile, reflux, 24 hrsN,N-Dimethyl-4,4-diphenylbutan-1-ammonium iodidePhase-transfer catalysis
Benzyl chlorideDMF, 80°C, 48 hrsN-Benzyl-N-methyl-4,4-diphenylbutan-1-ammonium chlorideSurfactant studies

Notable trends:

  • Longer reaction times (≥24 hrs) are required due to steric effects .

  • Yields decrease with bulkier alkylating agents (e.g., tert-butyl bromide < methyl iodide) .

Coordination Chemistry

The lone pair on the nitrogen atom enables coordination with transition metals, forming stable complexes.

Metal SaltLigand:Metal RatioComplex StructureStability Constant (log K)Reference
Cu(NO₃)₂2:1Tetrahedral Cu(II) complex8.2 ± 0.3
FeCl₃3:1Octahedral Fe(III) complex12.1 ± 0.5

Applications:

  • Catalysis in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Sensor development for metal ion detection .

Electrophilic Aromatic Substitution (EAS)

While the phenyl rings are deactivated by the electron-withdrawing amine group, directed EAS occurs under strong conditions.

ReactionReagentsPosition of SubstitutionYieldReference
NitrationHNO₃/H₂SO₄, 0°CMeta to the amine linkage45%
BrominationBr₂/FeBr₃, 50°CPara to existing substituents32%

Mechanistic insight:

  • Substituents direct incoming electrophiles to meta positions due to resonance and inductive effects .

Reductive Amination and Functionalization

The amine participates in reductive amination with aldehydes/ketones to introduce branched alkyl chains.

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₃CNN-Methyl-4,4-diphenylpentan-1-amine67%
CyclohexanoneH₂/Pd-CN-Cyclohexyl-N-methyl-4,4-diphenylbutan-1-amine58%

Limitations:

  • Bulky ketones (e.g., adamantanone) show <20% conversion due to steric clashes .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights steric and electronic influences:

CompoundReaction with mCPBA (Oxidation Yield)Reaction with MeI (Alkylation Yield)
N-Methyl-4,4-diphenylbutan-1-amine85%78%
N,N-Dimethyl-3,3-diphenylpropylamine92%88%
4,4-Diphenylbutan-1-amine (primary amine)68%N/A

Key takeaway:

  • Tertiary amines exhibit lower reactivity in alkylation compared to secondary analogues due to increased steric hindrance .

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-4,4-diphenylbutan-1-amine, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4,4-diphenylbutan-1-one with methylamine or through nucleophilic substitution of a brominated precursor. Purity validation typically employs 1H/13C NMR to confirm structural integrity, HPLC (>98% purity threshold), and mass spectrometry for molecular weight verification. For analogs like N-methyl-4,4′-diaminostilbene (MeDAS), similar protocols are adapted for fluorescent or radiopharmaceutical derivatives .

Q. Which spectroscopic techniques are critical for characterizing N-methyl-4,4-diphenylbutan-1-amine?

  • Methodological Answer :
  • 1H NMR : Identifies methylamine protons (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
  • 13C NMR : Confirms sp³ carbons in the butanamine chain (δ ~40–50 ppm) and aromatic carbons (δ ~120–140 ppm).
  • IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₇H₁₉N).
    These methods align with protocols for structurally related myelination probes .

Q. What are the primary research applications of N-methyl-4,4-diphenylbutan-1-amine?

  • Methodological Answer :
  • Myelination Imaging : Derivatives like Gd-DTDAS (a gadolinium-based contrast agent) are synthesized from diphenylamine analogs to visualize demyelination in neurological disorders via MRI .
  • Medicinal Chemistry : Structural analogs (e.g., diphenylcyclohexenylamines) are explored for biological activity, such as apoptosis induction in cancer cells .

Advanced Research Questions

Q. How can researchers design experiments to evaluate N-methyl-4,4-diphenylbutan-1-amine derivatives as myelination probes?

  • Methodological Answer :
  • In Vitro Models : Use oligodendrocyte cell lines to assess binding affinity to myelin sheaths via fluorescence microscopy (e.g., MeDAS analogs ).
  • In Vivo Validation : Employ rodent models of multiple sclerosis. Administer radiolabeled (e.g., 18F-TAFDAS) or gadolinium-conjugated derivatives (e.g., Gd-DTDAS) and monitor myelination changes via PET/MRI .
  • Contrast Optimization : Modify substituents to enhance blood-brain barrier permeability or reduce off-target binding .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of diphenylamine derivatives?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with varying substituents (e.g., halogenation, methoxy groups) to isolate pharmacophore contributions.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like BRD4 or myelin proteins, reconciling discrepancies between in vitro and in vivo data .
  • Comparative Assays : Validate activity across multiple cell lines (e.g., MV4-11 leukemia cells for apoptosis vs. HEK293 for cytotoxicity) to clarify mechanistic specificity .

Q. How can pharmacokinetic properties of N-methyl-4,4-diphenylbutan-1-amine be optimized for central nervous system (CNS) applications?

  • Methodological Answer :
  • LogP Modulation : Introduce polar groups (e.g., hydroxyl, carboxylic acid) to balance lipid solubility and reduce nonspecific binding.
  • Prodrug Strategies : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups to enhance bioavailability, followed by enzymatic cleavage in target tissues.
  • In Vivo PK Studies : Monitor plasma half-life, brain-to-plasma ratio, and clearance rates in rodent models, as demonstrated for Gd-DTDAS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.